



The Discovery and Development of Izorlisib (CH5132799): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of **Izorlisib** (CH5132799), a potent and selective Class I phosphoinositide 3-kinase (PI3K) inhibitor. **Izorlisib** has shown significant promise in preclinical and clinical studies, particularly in cancers harboring mutations in the PIK3CA gene. This document details the core scientific data, experimental methodologies, and key signaling pathways associated with **Izorlisib**, presented in a format tailored for researchers and drug development professionals.

Introduction: Targeting the PI3K Pathway

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through mutations in the PIK3CA gene which encodes the p110 α catalytic subunit of PI3K, is a frequent event in a wide range of human cancers.[1][2] This has made the PI3K pathway a prime target for the development of novel cancer therapeutics.

Izorlisib (CH5132799) emerged from a structure-based drug design program aimed at identifying potent and selective inhibitors of Class I PI3Ks.[3] It is an orally bioavailable small molecule that has demonstrated significant antitumor activity in preclinical models of cancers with PI3K pathway activation.[1][3]

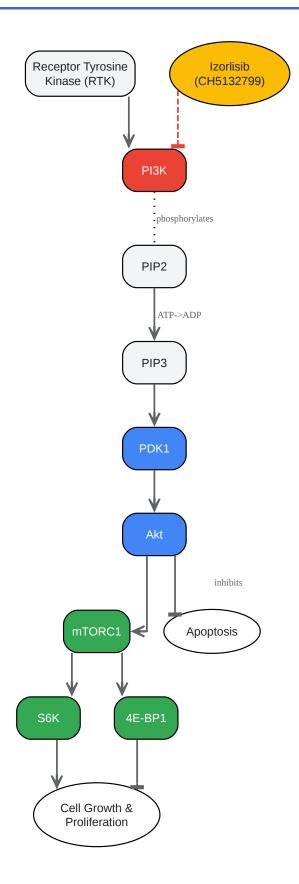


Mechanism of Action

Izorlisib is a selective inhibitor of Class I PI3K enzymes, with a particularly high potency against the PI3Kα isoform.[4][5] Its mechanism of action is ATP-competitive, binding to the ATP-binding site of the PI3K enzyme.[4] By inhibiting PI3K, **Izorlisib** blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent deactivation of the PI3K/Akt/mTOR signaling cascade leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[2][4]

Izorlisib has shown potent activity against both wild-type and oncogenic mutant forms of PI3Kα, including the common E542K, E545K, and H1047R mutations.[4][6] This makes it a promising therapeutic agent for tumors harboring these specific genetic alterations.





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Figure 1: Izorlisib's Inhibition of the PI3K/Akt/mTOR Signaling Pathway.



Quantitative Data In Vitro Kinase Inhibitory Activity

Izorlisib demonstrates high potency and selectivity for Class I PI3K isoforms, particularly PI3K α .

Target	IC50 (nM)	
PI3Kα (wild-type)	14	
PI3Kα (E542K mutant)	6.7	
PI3Kα (E545K mutant)	6.7	
PI3Kα (H1047R mutant)	5.6	
РІЗКβ	120	
ΡΙ3Κδ	500	
РІЗКу	36	
Data compiled from multiple sources.[4][6][7]		

Antiproliferative Activity in Cancer Cell Lines

The antiproliferative effects of **Izorlisib** are particularly pronounced in cancer cell lines harboring PIK3CA mutations.

Cell Line	Cancer Type	PIK3CA Mutation	IC50 (μM)
KPL-4	Breast Cancer	H1047R	0.032
T-47D	Breast Cancer	H1047R	0.056
SK-OV-3	Ovarian Cancer	H1047R	0.12
HCT116	Colorectal Cancer	H1047R	0.20
Data compiled from multiple sources.[6]			



Preclinical Pharmacokinetics

Izorlisib exhibits favorable pharmacokinetic properties in preclinical models.

Species	Oral Bioavailability (%)	Tmax (hours)	t1/2 (hours)
Mouse	101	-	-
Human (MTD)	-	2.60	10.2
Data compiled from multiple sources.[1][7]			

Experimental Protocols In Vitro Kinase Assay (Adapta™ Universal Kinase Assay)

This protocol outlines the determination of **Izorlisib**'s inhibitory activity against PI3K isoforms.

Materials:

- Adapta™ Universal Kinase Assay Kit
- Recombinant PI3K enzymes (wild-type and mutants)
- Izorlisib (CH5132799)
- ATP
- 384-well plates
- Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

• Prepare serial dilutions of **Izorlisib** in DMSO.

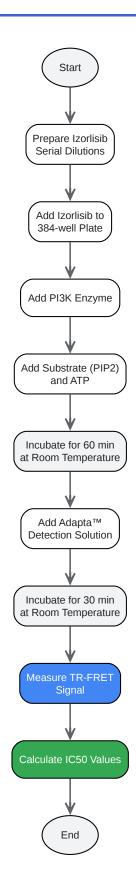






- Add 2.5 μ L of the **Izorlisib** dilutions to the wells of a 384-well plate.
- Add 2.5 μL of a 4X solution of the respective PI3K enzyme to each well.
- Initiate the kinase reaction by adding 5 μL of a 2X solution of substrate (e.g., PIP2) and ATP.
- Incubate the reaction mixture at room temperature for 60 minutes.
- Stop the reaction and detect the generated ADP by adding 5 µL of the Adapta™ detection solution containing Eu-anti-ADP antibody, Alexa Fluor® 647 ADP tracer, and EDTA.
- Incubate for 30 minutes at room temperature.
- Measure the TR-FRET signal on a compatible plate reader.
- Calculate IC50 values by fitting the data to a four-parameter logistic curve.





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Figure 2: Workflow for the In Vitro Kinase Assay.



Cell Proliferation Assay (Cell Counting Kit-8)

This protocol is for assessing the antiproliferative activity of **Izorlisib** on cancer cell lines.

Materials:

- Cancer cell lines (e.g., KPL-4, T-47D)
- Cell culture medium and supplements
- Izorlisib (CH5132799)
- Cell Counting Kit-8 (CCK-8)
- · 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treat the cells with a serial dilution of Izorlisib for 72-96 hours.
- Add 10 μL of CCK-8 solution to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Western Blot Analysis of PI3K Pathway Modulation

This protocol details the investigation of **Izorlisib**'s effect on the phosphorylation of key proteins in the PI3K signaling pathway.



Materials:

- Cancer cell lines
- Izorlisib (CH5132799)
- Lysis buffer
- Protein assay kit
- SDS-PAGE gels
- Transfer apparatus
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, and a loading control like anti-β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with Izorlisib at various concentrations for a specified time.
- Lyse the cells and determine the protein concentration.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.



- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of **Izorlisib**'s antitumor efficacy in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., BALB/c nude mice)
- Cancer cell line with a PIK3CA mutation (e.g., KPL-4)
- Matrigel (optional)
- Izorlisib (CH5132799) formulated for oral administration
- Calipers for tumor measurement

Procedure:

- Subcutaneously implant cancer cells (e.g., 5 x 10⁶ KPL-4 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer Izorlisib orally at the desired dose and schedule (e.g., 12.5 or 25 mg/kg, once daily).[8] The control group receives the vehicle.
- Measure tumor volume with calipers every 2-3 days.



 At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting).

Conclusion

Izorlisib (CH5132799) is a selective and potent Class I PI3K inhibitor with a clear mechanism of action and significant antitumor activity, particularly in cancers with PIK3CA mutations. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on PI3K inhibitors and targeted cancer therapies. The strong preclinical evidence for **Izorlisib**'s efficacy and its favorable pharmacokinetic profile have supported its advancement into clinical trials. Further investigation into its clinical utility, both as a monotherapy and in combination with other agents, is ongoing.

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